2-Methoxybenzene-1,4-diamine dihydrochloride
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Overview
Description
2-Methoxybenzene-1,4-diamine dihydrochloride, also known as 2-methoxy-1,4-benzenediamine dihydrochloride, is an organic compound with the molecular formula C7H10N2O·2HCl. It is a derivative of benzene, featuring two amino groups and a methoxy group attached to the benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxybenzene-1,4-diamine dihydrochloride typically involves the reduction of nitro compounds. One common method is the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene in the presence of a hydrogenation catalyst . Another approach involves the irradiation of 4-methoxyazobenzenes in dimethylformamide (DMF) containing hydrochloric acid, which yields N2-aryl-4-methoxybenzene-1,2-diamines .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxybenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and methoxy groups influence the reactivity of the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., palladium on carbon), oxidizing agents (e.g., potassium permanganate), and acids (e.g., hydrochloric acid) for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include various substituted benzenes, quinones, and amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Methoxybenzene-1,4-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxybenzene-1,4-diamine dihydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or industrial processes .
Comparison with Similar Compounds
Similar Compounds
p-Phenylenediamine dihydrochloride: Similar structure but lacks the methoxy group.
2,4-Diaminoanisole dihydrochloride: Contains amino groups at different positions on the benzene ring.
4-Methoxybenzene-1,2-diamine: Similar structure but with amino groups at different positions.
Uniqueness
2-Methoxybenzene-1,4-diamine dihydrochloride is unique due to the presence of both amino and methoxy groups on the benzene ring, which influences its reactivity and applications. The specific arrangement of these functional groups allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H12Cl2N2O |
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Molecular Weight |
211.09 g/mol |
IUPAC Name |
2-methoxybenzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-10-7-4-5(8)2-3-6(7)9;;/h2-4H,8-9H2,1H3;2*1H |
InChI Key |
VHXVQUMTXYHACR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N.Cl.Cl |
Origin of Product |
United States |
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